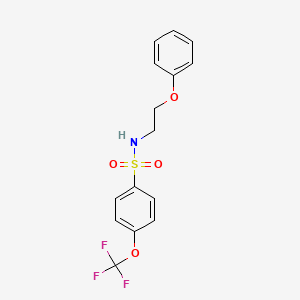

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenoxyethyl group and a trifluoromethoxy group attached to a benzenesulfonamide core

Properties

IUPAC Name |

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO4S/c16-15(17,18)23-13-6-8-14(9-7-13)24(20,21)19-10-11-22-12-4-2-1-3-5-12/h1-9,19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGADMUXPVDQVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzenesulfonyl chloride and 2-phenoxyethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions (0-25°C).

Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenoxyethylamine attacks the sulfonyl chloride group of 4-(trifluoromethoxy)benzenesulfonyl chloride, resulting in the formation of the desired sulfonamide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The use of large-scale reactors to accommodate higher volumes of reactants.

Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Purification Techniques: Implementation of purification techniques, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to convert the sulfonamide group to an amine group.

Substitution: The compound can participate in substitution reactions, where the phenoxyethyl or trifluoromethoxy groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Compounds with modified functional groups.

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Reaction of fluorinated phenol with sulfonyl chloride. |

| 2 | Sulfonation | Introduction of the sulfonamide group under basic conditions. |

| 3 | Purification | Recrystallization or chromatography to obtain pure product. |

Medicinal Chemistry

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide has been explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, with some showing higher activity than established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for new antibiotic development .

- Diabetes Management : Research suggests that modifications to the sulfonamide structure can enhance interactions with targets relevant to type 2 diabetes treatment, such as dipeptidyl peptidase IV (DPP IV) .

Biological Research

The compound serves as a valuable tool in biological assays:

- Ligand Development : Its lipophilicity allows it to function as a probe in biochemical assays, aiding in the study of enzyme interactions and receptor binding.

- Mechanistic Studies : Investigations into its mechanism of action reveal that it may act as an enzyme inhibitor or receptor modulator, influencing various biological pathways.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Material Science : It is utilized in developing materials with enhanced resistance to degradation and improved performance under harsh conditions due to its fluorinated structure.

- Agrochemicals : The compound's stability and efficacy make it a candidate for use in agrochemical formulations aimed at pest control or crop enhancement.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Anticancer Activity Assessment :

- A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups.

-

Antimicrobial Efficacy Testing :

- In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting potential as a new antibiotic agent.

-

DPP IV Inhibition Studies :

- Structural modifications were analyzed for their effects on DPP IV inhibition, revealing promising results that could lead to advancements in diabetes treatment strategies.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, while the phenoxyethyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

- N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

- N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide

- N-(2-phenoxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Comparison: N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity.

Biological Activity

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and stability, potentially influencing its interaction with biological targets. The presence of the benzenesulfonamide moiety is crucial for its biological activity, particularly in enzyme inhibition.

This compound primarily acts as an enzyme inhibitor . It has shown potential in inhibiting carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Enzyme Inhibition

- Carbonic Anhydrase IX (CA IX) : Inhibition of CA IX has been linked to decreased tumor growth and metastasis. The compound exhibits competitive inhibition mechanisms, which can be elucidated through molecular docking studies and enzyme kinetics assays.

- Matrix Metalloproteinases (MMPs) : Similar compounds have also shown inhibitory effects on MMP-2 and MMP-9, which are involved in cancer metastasis .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

| Biological Activity | IC50 Value (μM) | Target | Reference |

|---|---|---|---|

| Inhibition of CA IX | 0.126 | Cancer cells | |

| Inhibition of MMP-2 | 0.87 | Metastatic cancer | |

| Inhibition of MMP-9 | 1.75 | Metastatic cancer |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

Research has demonstrated that this compound significantly inhibits the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells, indicating its potential for targeted therapy . -

Animal Models :

In animal studies, administration of the compound led to a significant reduction in tumor size and metastasis in mice inoculated with MDA-MB-231 cells. These findings suggest that the compound may be effective in preventing lung metastasis, providing a promising avenue for further research in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.